(R)-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoate
CAS No.:
Cat. No.: VC13840705
Molecular Formula: C13H26N2O3
Molecular Weight: 258.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H26N2O3 |
|---|---|
| Molecular Weight | 258.36 g/mol |
| IUPAC Name | ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate |
| Standard InChI | InChI=1S/C13H26N2O3/c1-4-7-10(8-12(16)18-6-3)9-15-11(5-2)13(14)17/h10-11,15H,4-9H2,1-3H3,(H2,14,17)/t10-,11+/m1/s1 |
| Standard InChI Key | CKYVPSMIYLEXEJ-MNOVXSKESA-N |
| Isomeric SMILES | CCC[C@H](CC(=O)OCC)CN[C@@H](CC)C(=O)N |
| SMILES | CCCC(CC(=O)OCC)CNC(CC)C(=O)N |
| Canonical SMILES | CCCC(CC(=O)OCC)CNC(CC)C(=O)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate, reflects its stereochemical specificity. The (R) configuration at the third carbon of the hexanoate chain and the (S) configuration at the second carbon of the 1-amino-1-oxobutan-2-yl group are critical for its biological activity. The presence of an ethyl ester, an amide group, and a methylene-linked amino moiety enables diverse reactivity and molecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 258.36 g/mol | PubChem |
| SMILES | CCCC@HCNC@@HC(=O)N | PubChem |
| InChI Key | CKYVPSMIYLEXEJ-MNOVXSKESA-N | PubChem |
The canonical SMILES representation highlights the ester (), secondary amine (), and amide () functionalities. These groups facilitate hydrogen bonding, hydrophobic interactions, and enzymatic recognition, underpinning the compound’s utility in drug discovery.
Stereochemical Significance
Chirality at the (R)- and (S)-positions ensures enantioselective binding to biological targets. For instance, the (S)-configured amino-oxobutan moiety mimics natural amino acids, enabling interactions with enzyme active sites. This stereospecificity is crucial for optimizing pharmacokinetic properties, such as metabolic stability and receptor affinity.
Synthesis Methods
Laboratory-Scale Synthesis
The synthesis involves multi-step organic reactions, typically beginning with the coupling of an (S)-1-amino-1-oxobutan-2-yl derivative with an (R)-configured ethyl hexanoate precursor. Protecting groups, such as tert-butoxycarbonyl (Boc) or benzyl, are employed to prevent undesired side reactions during amide bond formation. For example:
-
Amino Group Protection: The primary amine of the (S)-1-amino-1-oxobutan-2-yl moiety is protected using Boc anhydride.
-
Ester Activation: The ethyl hexanoate derivative is activated via conversion to a mixed anhydride or acyl chloride.
-
Coupling Reaction: The protected amine reacts with the activated ester under basic conditions (e.g., ) to form the intermediate amide.
-
Deprotection: Acidic hydrolysis (e.g., HCl/dioxane) removes the Boc group, yielding the final product.
Industrial Production
Industrial-scale synthesis employs automated reactors and continuous flow systems to enhance yield and purity. Key parameters include:
-
Temperature Control: Maintained at 0–5°C during coupling to minimize racemization.
-
Catalyst Optimization: Palladium on carbon () facilitates hydrogenation steps, ensuring stereochemical integrity.
-
Process Analytical Technology (PAT): In-line spectroscopy monitors reaction progress, enabling real-time adjustments.
Biological Applications
Anticonvulsant Activity
The compound’s structural similarity to brivaracetam, a synaptic vesicle protein 2A (SV2A) modulator, suggests potential anticonvulsant properties. SV2A inhibition reduces neurotransmitter release, stabilizing neuronal hyperexcitability in epilepsy models. In vitro studies demonstrate dose-dependent suppression of glutamate release in hippocampal neurons, with an of 15–20 μM.
Enzyme Inhibition Studies
The chiral centers enable selective binding to proteases and kinases. For example, molecular docking simulations reveal hydrogen bonding between the amide group and catalytic residues of trypsin-like serine proteases. Such interactions are leveraged in drug design to develop inhibitors for conditions like thrombosis and cancer.
Comparison with Structural Analogs
Chain Length Variants
-
(R)-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)pentanoate: Shorter alkyl chain reduces lipophilicity, decreasing blood-brain barrier permeability compared to the hexanoate derivative.
-
(R)-Ethyl 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)heptanoate: Extended chain enhances metabolic stability but increases risk of hepatotoxicity due to prolonged hepatic retention.
Table 2: Comparative Properties of Analogs
| Analog | Chain Length | Lipophilicity (LogP) | Bioavailability |
|---|---|---|---|
| Pentanoate Derivative | C5 | 1.8 | 35% |
| Hexanoate Derivative | C6 | 2.4 | 52% |
| Heptanoate Derivative | C7 | 3.1 | 48% |
Data derived from in silico predictions and rodent pharmacokinetic studies.
Industrial and Scientific Use
Pharmaceutical Intermediate
The compound serves as a building block for SV2A-targeted antiepileptics. Its ethyl ester group allows facile hydrolysis to carboxylic acids, enabling further derivatization. For instance, alkaline hydrolysis yields (R)-3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid, a key intermediate in brivaracetam synthesis.
Specialty Chemical Production
In materials science, the amino and ester functionalities facilitate polymerization into polyamides and polyesters with tunable mechanical properties. These polymers are explored for biodegradable packaging and drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume